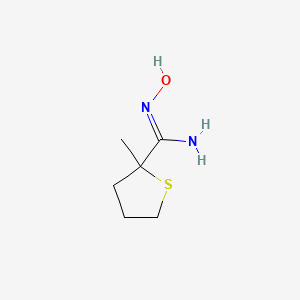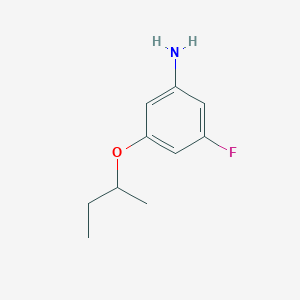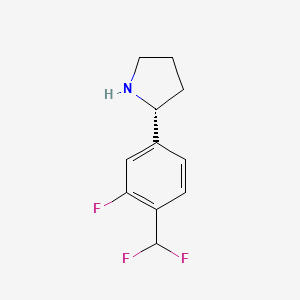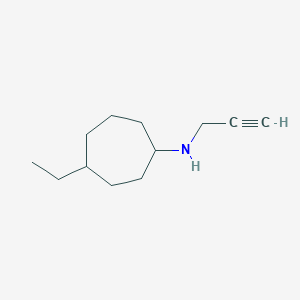
4-Chloro-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C8H14ClN3O and a molecular weight of 203.67 g/mol . This compound is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 4-Chloro-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4-chloro-1H-pyrazole with 2-methoxy-2-methylpropylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
4-Chloro-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: This compound is used in biochemical assays to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it useful for probing cellular pathways and mechanisms.
Medicine: Research into potential therapeutic applications includes investigating its effects on various biological targets. It may serve as a lead compound for developing new drugs with specific biological activities.
Industry: In industrial applications, it is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:
4-Chloro-1H-pyrazole: A simpler compound with a similar core structure but lacking the 2-methoxy-2-methylpropyl group.
1-(2-Methoxy-2-methylpropyl)-1H-pyrazol-3-amine: Similar to the target compound but without the chloro substituent.
4-Chloro-1-(2-methoxyethyl)-1H-pyrazol-5-ylamine: Another derivative with a different alkyl group attached to the pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H14ClN3O |
|---|---|
Molekulargewicht |
203.67 g/mol |
IUPAC-Name |
4-chloro-1-(2-methoxy-2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H14ClN3O/c1-8(2,13-3)5-12-4-6(9)7(10)11-12/h4H,5H2,1-3H3,(H2,10,11) |
InChI-Schlüssel |
MAHFHJWOXOADAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN1C=C(C(=N1)N)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Amino-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13326613.png)
![1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclohexane](/img/structure/B13326621.png)
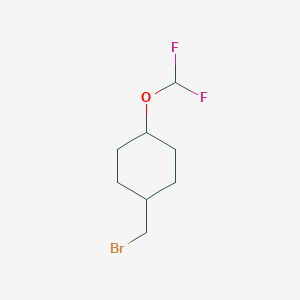
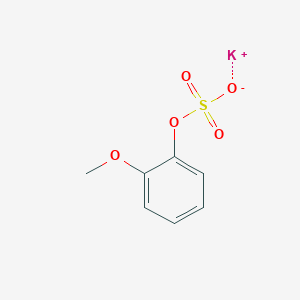
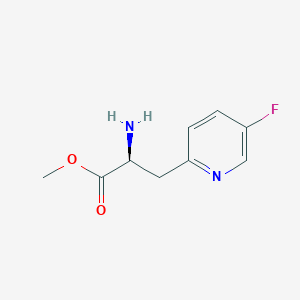

![8-Bromo-7-(4-fluorophenyl)-3,3-dimethyl-3,4-dihydro-2H-pyrazolo[5,1-b][1,3,5]oxazasiline](/img/structure/B13326640.png)
![2-Cyclopropyl-6-fluoro-1H-benzo[d]imidazole](/img/structure/B13326644.png)
